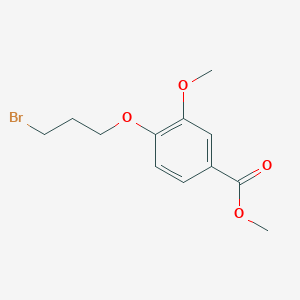
Methyl 4-(3-bromopropoxy)-3-methoxybenzoate
説明
Methyl 4-(3-bromopropoxy)-3-methoxybenzoate is a useful research compound. Its molecular formula is C12H15BrO4 and its molecular weight is 303.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 4-(3-bromopropoxy)-3-methoxybenzoate is a synthetic compound belonging to the class of benzoate esters, which has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C12H15BrO4
- Molecular Weight : 303.15 g/mol
- CAS Number : 3934-86-9
- Structure : The compound features a methoxy group and a bromopropoxy substituent, which are critical for its biological activity.
Antioxidant Activity
One of the notable biological activities of this compound is its antioxidant potential. Research indicates that compounds with similar structures can mitigate oxidative stress by enhancing the activity of endogenous antioxidant enzymes. For instance, in various animal models, such compounds have shown to normalize levels of thiobarbituric acid reactive substances (TBARS) and restore glutathione levels, suggesting a protective effect against oxidative damage .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It is hypothesized that the bromopropoxy moiety may play a role in modulating inflammatory pathways. Inhibitors of phospholipase A2 (PLA2), which are crucial in the inflammatory response, have been linked to similar benzoate derivatives. These compounds can potentially reduce the synthesis of pro-inflammatory mediators such as leukotrienes and prostaglandins .
The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Oxidative Stress : By enhancing antioxidant enzyme activities.
- Modulation of Inflammatory Pathways : Through inhibition of PLA2 and subsequent reduction in inflammatory mediators.
- Interaction with Cellular Pathways : Potentially affecting signaling pathways involved in cell survival and apoptosis.
Study on Neuroprotection
In a study involving Wistar rats, this compound was administered at varying dosages to assess its neuroprotective effects against induced oxidative stress. Results indicated significant reductions in markers of oxidative damage, supporting its potential use in neurodegenerative conditions .
| Dosage (mg/kg) | Effect on TBARS Levels | Glutathione Levels |
|---|---|---|
| 10 | Decreased | Increased |
| 20 | Decreased | Increased |
Comparison with Similar Compounds
Comparative studies with related compounds such as methyl 3-O-methylgallate have shown that while both exhibit antioxidant properties, this compound may have enhanced efficacy due to the presence of the bromopropoxy group .
特性
IUPAC Name |
methyl 4-(3-bromopropoxy)-3-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO4/c1-15-11-8-9(12(14)16-2)4-5-10(11)17-7-3-6-13/h4-5,8H,3,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKAKEQSDKGRBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)OCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














